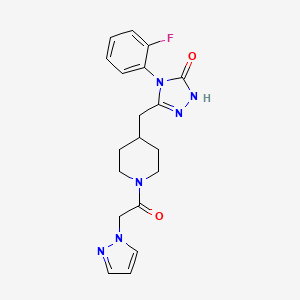
3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H21FN6O2 and its molecular weight is 384.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the pyrazole and piperidine moieties. The general synthetic pathway includes:
- Formation of the Pyrazole Moiety : The pyrazole ring can be synthesized via the reaction of hydrazine with a suitable carbonyl compound.
- Acetylation : The pyrazole is acetylated using acetyl chloride in the presence of a base.
- Piperidine Ring Formation : The acetylated pyrazole is reacted with 4-piperidone under reductive amination conditions.
- Triazole Formation : The final structure is completed by introducing the triazole ring and the fluorophenyl group through appropriate coupling reactions.
Antimicrobial Properties
Recent studies have indicated that compounds containing similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been shown to possess bactericidal effects against Mycobacterium tuberculosis (Mtb) and other pathogens. These compounds often target cell wall biosynthesis pathways, suggesting a potential mechanism of action for our compound as well .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| Compound A | <0.5 | Mtb |
| Compound B | 10 | Staphylococcus aureus |
| Compound C | 5 | Escherichia coli |
Anticancer Activity
The compound's structural components suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and cytotoxicity in cancer cells. For example, related piperidine derivatives have shown improved cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .
Case Study:
In a study involving FaDu hypopharyngeal tumor cells, a closely related compound demonstrated significant apoptosis induction at lower concentrations than traditional chemotherapeutics .
Neurological Applications
There is emerging evidence that compounds with piperidine and pyrazole structures may also exhibit neuroprotective effects. They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . This suggests that our compound could be explored for therapeutic applications in neurological disorders.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may interact with signaling pathways related to cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c20-15-4-1-2-5-16(15)26-17(22-23-19(26)28)12-14-6-10-24(11-7-14)18(27)13-25-9-3-8-21-25/h1-5,8-9,14H,6-7,10-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVODAXOIALHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














